EM127

Descripción

BenchChem offers high-quality EM127 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EM127 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C14H18ClN3O3 |

|---|---|

Peso molecular |

311.76 g/mol |

Nombre IUPAC |

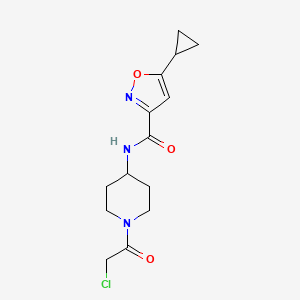

N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C14H18ClN3O3/c15-8-13(19)18-5-3-10(4-6-18)16-14(20)11-7-12(21-17-11)9-1-2-9/h7,9-10H,1-6,8H2,(H,16,20) |

Clave InChI |

OENTXAYVUCLRJQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=CC(=NO2)C(=O)NC3CCN(CC3)C(=O)CCl |

Origen del producto |

United States |

Foundational & Exploratory

EM127: A Deep Dive into its Mechanism of Action as a Covalent SMYD3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EM127 is a novel, site-specific covalent inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the progression of various cancers.[1] This technical guide elucidates the core mechanism of action of EM127, detailing its molecular interactions, downstream signaling effects, and cellular consequences. Through a comprehensive review of preclinical data, this document provides a foundational understanding for researchers and professionals involved in oncology drug development.

Core Mechanism: Covalent Inhibition of SMYD3

EM127 acts as a highly selective and potent covalent inhibitor of SMYD3.[2] Its primary mechanism involves the formation of a covalent bond with a specific cysteine residue within the SMYD3 active site, leading to irreversible inhibition of its methyltransferase activity.[3]

Molecular Interaction:

-

Target Residue: EM127 selectively targets Cysteine 186 (Cys186), which is located in the substrate/histone binding pocket of SMYD3.[3]

-

Reactive Group: The molecule incorporates a 2-chloroethanoyl group that serves as a reactive "warhead," enabling the covalent linkage with the thiol group of Cys186.[3]

-

Binding Affinity: EM127 exhibits a high affinity for SMYD3, with a dissociation constant (KD) of 13 μM.[1][2]

This covalent binding effectively and prolongedly impairs the methyltransferase function of SMYD3, preventing it from catalyzing the methylation of its various substrates.[2][3]

Downstream Signaling Consequences

The inhibition of SMYD3's enzymatic activity by EM127 triggers a cascade of downstream effects, primarily impacting key signaling pathways involved in cancer cell proliferation and survival.

Attenuation of the MAPK/ERK Pathway

A significant consequence of SMYD3 inhibition by EM127 is the reduction of ERK1/2 phosphorylation.[2] SMYD3 is known to trimethylate MAP3K2, a critical upstream kinase in the Ras-driven MAP kinase signaling pathway.[1] By inhibiting SMYD3, EM127 disrupts this crosstalk, leading to decreased activation of the downstream effectors ERK1/2.[2][3] This inhibitory effect on ERK1/2 phosphorylation has been observed in a dose- and time-dependent manner in cancer cell lines.[1]

Figure 1: EM127 inhibits the MAPK/ERK signaling pathway.

Transcriptional Regulation of Oncogenes

SMYD3 functions as a transcriptional regulator, and its inhibition by EM127 leads to a significant reduction in the expression of several SMYD3 target genes crucial for tumor biology.[2][3] In vitro studies have demonstrated that treatment with EM127 attenuates the mRNA levels of genes including:

-

Cyclin-dependent kinase 2 (CDK2): A key regulator of cell cycle progression.[1][3]

-

c-MET: A receptor tyrosine kinase involved in cell growth, motility, and invasion.[1][3]

-

N-cadherin (N-CAD): A cell adhesion molecule associated with epithelial-mesenchymal transition and metastasis.[1][3]

-

Fibronectin 1 (FN1): An extracellular matrix protein involved in cell adhesion and migration.[1][3]

This downregulation of oncogenic gene expression contributes to the anti-proliferative effects of EM127.

Figure 2: EM127 downregulates SMYD3 target gene expression.

Impairment of DNA Damage Response and Chemoresistance Reversal

Recent studies have unveiled a critical role for SMYD3 in the DNA damage response (DDR), particularly in the repair of double-strand breaks (DSBs) through homologous recombination (HR).[4][5]

-

ATM Methylation: SMYD3 methylates the upstream sensor kinase ATM, a crucial step for the propagation of the HR repair cascade through CHK2 and p53 phosphorylation.[4][5]

-

Synergistic Effect with Chemotherapy: By inhibiting SMYD3, EM127 impairs this DNA repair mechanism.[4] This has been shown to have a synergistic effect with chemotherapeutic agents that induce DNA damage, effectively reversing chemoresistance in colorectal, gastric, and breast cancer models.[4][6]

Figure 3: EM127 impairs the DNA damage response pathway.

Quantitative Data Summary

| Parameter | Value | Cell Lines/System | Reference |

| Binding Affinity (KD) | 13 μM | Purified SMYD3 | [2],[1] |

| Anti-proliferative Activity | 5 μM | MDA-MB-231, HCT116 | [2],[1] |

| ERK1/2 Phosphorylation Inhibition | 1, 3.5, 5 μM | HCT116, MDA-MB-231 | [2],[1] |

| Target Gene Expression Attenuation | 0.5, 3.5, 5 μM | MDA-MB-231 | [1] |

Experimental Protocols

In Vitro Methylation Assay

-

Objective: To determine the inhibitory effect of EM127 on SMYD3 methyltransferase activity.

-

Methodology:

-

Purified recombinant SMYD3 protein is incubated with its substrate (e.g., histone H3 or MAP3K2) and the methyl donor S-adenosyl-L-[methyl-3H]methionine.

-

EM127 is added at varying concentrations to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The incorporation of the radiolabeled methyl group into the substrate is quantified using scintillation counting or autoradiography.

-

The IC50 value is calculated to determine the concentration of EM127 required for 50% inhibition of SMYD3 activity.

-

Cellular Proliferation Assay

-

Objective: To assess the anti-proliferative effects of EM127 on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., MDA-MB-231, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of EM127 or a vehicle control (DMSO).

-

After a specified incubation period (e.g., 24, 48, 72 hours), cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The results are expressed as a percentage of viable cells compared to the vehicle-treated control.

-

Western Blot Analysis for ERK1/2 Phosphorylation

-

Objective: To evaluate the effect of EM127 on the MAPK/ERK signaling pathway.

-

Methodology:

-

Cancer cells are treated with different concentrations of EM127 for various time points.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The relative levels of p-ERK1/2 are normalized to total ERK1/2 to determine the extent of inhibition.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To measure the effect of EM127 on the mRNA levels of SMYD3 target genes.

-

Methodology:

-

Cancer cells are treated with EM127 or a vehicle control.

-

Total RNA is extracted from the cells and reverse-transcribed into cDNA.

-

qRT-PCR is performed using gene-specific primers for target genes (e.g., CDK2, c-MET) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative changes in gene expression are calculated using the ΔΔCt method.

-

Conclusion

EM127 represents a promising second-generation, covalent inhibitor of SMYD3 with a well-defined mechanism of action. By irreversibly binding to Cys186 in the active site of SMYD3, EM127 effectively abrogates its methyltransferase activity. This leads to the downstream suppression of pro-oncogenic signaling pathways, notably the MAPK/ERK cascade, and the downregulation of key genes involved in cell cycle progression and metastasis. Furthermore, its ability to impair the DNA damage response provides a strong rationale for its investigation in combination with standard chemotherapies to overcome drug resistance. The detailed molecular and cellular understanding of EM127's mechanism of action provides a solid foundation for its continued preclinical and potential clinical development as a targeted anticancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of EM127: A Targeted Covalent Inhibitor of SMYD3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EM127, also known as compound 11C, is a novel, second-generation, site-specific covalent inhibitor of the SET and MYND domain-containing protein 3 (SMYD3).[1][2][3] SMYD3 is a lysine methyltransferase that is overexpressed in various cancers, making it a compelling target for therapeutic intervention.[1][3][4] EM127 was rationally designed to irreversibly bind to a specific cysteine residue (Cys186) within the substrate-binding pocket of SMYD3, leading to potent and sustained inhibition of its methyltransferase activity.[1][2][3] This targeted covalent approach offers the potential for enhanced efficacy and prolonged duration of action compared to reversible inhibitors. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of EM127, along with detailed experimental protocols and data presented for researchers in the field of drug discovery and oncology.

Discovery and Rationale

The development of EM127 was predicated on the therapeutic potential of inhibiting SMYD3 in cancer.[1][3] First-generation SMYD3 inhibitors were reversible, and the design of EM127 aimed to overcome the limitations of these earlier compounds by introducing a reactive electrophilic group—a 2-chloroethanoyl "warhead"—onto a 4-aminopiperidine scaffold.[1][2][3] This warhead was designed to form a covalent bond with the nucleophilic Cys186 residue in the substrate/histone binding pocket of SMYD3, leading to irreversible inhibition.[1][2][3] The 4-aminopiperidine core was optimized for binding affinity and selectivity.

Synthesis of EM127 (11C)

The synthesis of EM127 is a multi-step process culminating in the reaction of a key piperidine intermediate with 2-chloroacetyl chloride. The final step of the synthesis is highly efficient, with a reported yield of 96%.[1]

Experimental Protocol: Synthesis of EM127 (11C)

To a solution of the precursor amine compound 11 (1.0 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added 2-chloroacetyl chloride (1.5 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford EM127.

Quantitative Data

The following tables summarize the key quantitative data for EM127 from biochemical and cellular assays.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | 13.2 µM | Surface Plasmon Resonance (SPR) | [1] |

| Synthesis Yield (Final Step) | 96% | Chemical Synthesis | [1] |

| Inhibitory Activity | Stronger than EPZ031686 | Enzymatic Assay | [1][3] |

Table 1: Biochemical and Synthesis Data for EM127.

| Cell Line | Assay | Concentration | Effect | Reference |

| MDA-MB-231 | Cell Proliferation | 5 µM | Attenuated proliferation | [1][5] |

| HCT116 | Cell Proliferation | 5 µM | Attenuated proliferation | [5] |

| MDA-MB-231 | Gene Expression (qRT-PCR) | 5 µM | Decreased mRNA levels of CDK2, c-MET, N-cadherin, and fibronectin 1 | [1] |

| HCT116 & MDA-MB-231 | ERK1/2 Phosphorylation (Western Blot) | 1, 3.5, 5 µM | Reduced phosphorylation of ERK1/2 | [1][5] |

| HCT116 & MDA-MB-231 | PARP Cleavage (Western Blot) | 1, 3.5, 5 µM | Induced PARP cleavage | [5] |

Table 2: Cellular Activity of EM127.

Signaling Pathways and Mechanism of Action

EM127 exerts its biological effects through the specific and covalent inhibition of SMYD3. This leads to the modulation of downstream signaling pathways implicated in cancer cell proliferation, survival, and gene expression.

Covalent Inhibition of SMYD3

EM127 first forms a reversible complex with SMYD3, positioning the 2-chloroethanoyl group in proximity to the Cys186 residue. This is followed by a nucleophilic attack from the cysteine thiol group on the electrophilic warhead, forming a stable covalent bond and rendering the enzyme inactive.

Caption: Covalent Inhibition of SMYD3 by EM127.

Downstream Signaling Effects

Inhibition of SMYD3 by EM127 has been shown to impact the RAS/RAF/MEK/ERK (MAPK) signaling pathway and the expression of key genes involved in cancer progression. More recent evidence also implicates SMYD3 in the DNA damage response (DDR) pathway.

Caption: Downstream Effects of SMYD3 Inhibition by EM127.

Experimental Protocols

SMYD3 Enzymatic Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against SMYD3 using a radiometric assay.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).

-

Inhibitor Incubation: Add varying concentrations of EM127 or a vehicle control (DMSO) to wells of a 96-well plate. Add recombinant human SMYD3 enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.

-

Reaction Initiation: Initiate the methyltransferase reaction by adding the histone substrate (e.g., recombinant Histone H3) and S-adenosyl-L-[methyl-³H]-methionine.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., 100 mM ammonium hydroxide).

-

Detection: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled histone. Wash the plate to remove unincorporated [³H]-SAM. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol describes the use of SPR to characterize the binding kinetics of EM127 to SMYD3.

-

Chip Preparation: Immobilize recombinant SMYD3 onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of EM127 in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the different concentrations of EM127 over the sensor surface at a constant flow rate. Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Western Blot for Phospho-ERK1/2 and PARP Cleavage

This protocol is for detecting changes in protein phosphorylation and cleavage as markers of pathway modulation and apoptosis.

-

Cell Lysis: Treat cells with EM127 for the desired time and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of SMYD3 target genes.

-

RNA Extraction: Treat cells with EM127 and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (CDK2, c-MET, N-cadherin, FN1) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

EM127 represents a significant advancement in the development of SMYD3 inhibitors. Its covalent mechanism of action provides potent and sustained inhibition of the methyltransferase activity of SMYD3, leading to anti-proliferative effects in cancer cells and modulation of key oncogenic signaling pathways. The data and protocols presented in this guide offer a valuable resource for researchers working on the preclinical development of SMYD3-targeted therapies and the broader field of epigenetic drug discovery. Further investigation into the in vivo efficacy and safety profile of EM127 is warranted to fully elucidate its therapeutic potential.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

EM127: A Covalent Inhibitor Targeting SMYD3 for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EM127 is a novel, site-specific covalent inhibitor of SET and MYND domain containing 3 (SMYD3), a histone lysine methyltransferase implicated in the progression of various cancers.[1][2][3] This technical guide provides a comprehensive overview of EM127, its target protein, binding site, and mechanism of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, epigenetics, and drug development.

Target Protein: SMYD3

EM127 targets SMYD3, a member of the SMYD family of protein lysine methyltransferases.[4][5] SMYD3 is overexpressed in a variety of cancers, including colorectal, gastric, and breast cancer, where it plays a crucial role in cell proliferation, signaling, and DNA repair.[6][7] It methylates both histone and non-histone proteins, thereby regulating gene expression and various cellular processes.[3][4] Key substrates of SMYD3 include histone H3 at lysine 4 (H3K4), MAP3K2, and ATM.[3][4][7]

Binding Site and Covalent Inhibition

EM127 is a 4-aminopiperidine derivative that acts as a targeted covalent inhibitor of SMYD3.[2][3] It possesses a 2-chloroethanoyl "warhead" that specifically and covalently binds to the cysteine 186 (Cys186) residue located within the substrate/histone binding pocket of SMYD3.[2][5][8] This covalent interaction is preceded by the formation of a reversible, stable complex.[3] The site-specific and covalent nature of this binding leads to a potent and prolonged inhibition of SMYD3's methyltransferase activity.[3][8]

Quantitative Data

The interaction between EM127 and SMYD3, as well as its effects in cellular contexts, have been quantitatively characterized. The following tables summarize the key data points.

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 13 µM | Surface Plasmon Resonance (SPR) | [1][4] |

| Caption: Binding affinity of the initial reversible complex between EM127 and SMYD3. |

| Cell Line | Assay | Concentration | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Anti-proliferative activity | 5 µM | Good anti-proliferative activity | [1][4] |

| HCT116 (Colorectal Cancer) | Anti-proliferative activity | 5 µM | Good anti-proliferative activity | [1][4] |

| MDA-MB-231 (Breast Cancer) | Gene Expression | 0.5, 3.5, 5 µM | Significant reduction in CDK2 and c-MET expression | [4] |

| HCT116 (Colorectal Cancer) | ERK1/2 Phosphorylation | 1, 3.5, 5 µM | Dose- and time-dependent decrease | [1][4] |

| MDA-MB-231 (Breast Cancer) | ERK1/2 Phosphorylation | 1, 3.5, 5 µM | Dose- and time-dependent decrease | [1][4] |

| AGS (Gastric Cancer) | Cell Proliferation | 5 µM | Decreased proliferative index after 48h | [2] |

| NCI-N87 (Gastric Cancer) | Cell Proliferation | 5 µM | Decreased proliferative index after 48h | [2] |

| Caption: Summary of in-vitro effects of EM127 on various cancer cell lines. |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (KD) of the reversible interaction between EM127 and SMYD3.

Methodology:

-

Immobilization: Recombinant SMYD3 protein is immobilized on a CM5 sensor chip using standard amine-coupling chemistry. Immobilization densities typically range from 6500 to 10000 response units (RUs).

-

Running Buffer: HBS-T buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween 20, pH 7.4) is used as the running buffer.

-

Analyte Injection: A series of concentrations of EM127 are injected over the sensor chip surface.

-

Data Analysis: The association and dissociation phases are monitored in real-time. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (KD = koff/kon).[3]

Mass Spectrometry for Covalent Modification Site Identification

Objective: To confirm the covalent binding of EM127 to Cys186 of SMYD3.

Methodology:

-

Incubation: Recombinant SMYD3 is incubated with EM127 for a specified period (e.g., 24 hours) to allow for covalent bond formation.

-

Proteolytic Digestion: The protein is then digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectra are analyzed to identify peptides that have been modified by the addition of EM127. The mass shift corresponding to the molecular weight of the EM127 warhead confirms the covalent modification. Fragmentation analysis (MS/MS) pinpoints the exact modified residue, which is Cys186.[8][9]

X-ray Crystallography for Structural Determination

Objective: To elucidate the three-dimensional structure of the SMYD3-EM127 complex.

Methodology:

-

Co-crystallization: Recombinant SMYD3 is co-crystallized with EM127.

-

Data Collection: The resulting crystals are subjected to X-ray diffraction to obtain a diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. A model of the protein-ligand complex is built into the electron density and refined to yield the final structure. This reveals the precise binding mode of EM127 in the SMYD3 active site and its covalent linkage to Cys186.[8][9]

Signaling Pathways and Experimental Workflows

EM127 Mechanism of Action

Caption: Covalent inhibition of SMYD3 by EM127.

Downstream Signaling Pathways Affected by EM127

EM127's inhibition of SMYD3 leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation.

Caption: Key signaling pathways modulated by EM127 through SMYD3 inhibition.

EM127 has been shown to effectively inhibit the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway that is often dysregulated in cancer.[1] It also affects the HGF/MET downstream signaling pathway, which is involved in gastric cancer progression.[2][10] Furthermore, EM127 impairs the DNA damage response by preventing the SMYD3-mediated methylation of ATM, a critical kinase in the homologous recombination repair pathway.[6][7] This suggests a potential role for EM127 in overcoming chemoresistance.[6][7]

Experimental Workflow for Assessing EM127 Efficacy

Caption: A typical experimental workflow for evaluating the efficacy of EM127.

Conclusion

EM127 represents a promising second-generation, covalent inhibitor of SMYD3 with a well-defined target and binding site. Its ability to potently and specifically inhibit SMYD3's methyltransferase activity leads to the attenuation of key cancer-promoting signaling pathways and impairs DNA damage repair mechanisms. The data and protocols presented in this guide provide a solid foundation for further research and development of EM127 as a potential therapeutic agent for SMYD3-positive tumors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. medchemexpress.com [medchemexpress.com]

- 5. EM127 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 [diva-portal.org]

- 10. mdpi.com [mdpi.com]

The SMYD3 Inhibitor EM127: A Technical Guide to its Impact on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

EM127 is a potent and selective covalent inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in the development and progression of various cancers. SMYD3 primarily catalyzes the methylation of lysine 4 on histone H3 (H3K4) and lysine 5 on histone H4 (H4K5), epigenetic marks associated with transcriptional activation. This technical guide provides an in-depth overview of the effects of EM127 on histone methylation, compiling available quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and related experimental workflows.

Introduction to EM127 and SMYD3

SMYD3 is a member of the SMYD family of lysine methyltransferases, characterized by a catalytic SET domain and a MYND domain involved in protein-protein interactions. Overexpression of SMYD3 has been observed in numerous cancers, including those of the breast, colon, and liver, where it contributes to oncogenesis by methylating both histone and non-histone protein targets. Its role in regulating gene expression through histone methylation makes it an attractive target for therapeutic intervention.

EM127 was identified as a 4-aminopiperidine derivative that acts as a site-specific, covalent inhibitor of SMYD3. It forms a covalent bond with a cysteine residue (Cys186) within the substrate-binding pocket of SMYD3, leading to potent and prolonged inhibition of its methyltransferase activity.

Quantitative Effects of EM127 on SMYD3 Activity

The inhibitory potential of EM127 against SMYD3 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available to date.

| Parameter | Value | Assay Conditions | Reference |

| Binding Affinity (KD) | 13 µM | Not specified | [1] |

| In Vitro Inhibition | 92.1 ± 0.4% | Molar ratio (EM127/SMYD3) = 10 | [2] |

| IC50 | 370 ± 21 nM | 24-hour incubation | [2] |

Note: While the provided search results confirm EM127's inhibitory effect on SMYD3's methyltransferase activity, specific quantitative data on the percentage reduction of histone methylation marks (e.g., H3K4me3) in cellular contexts is not yet available in the public domain. The provided data focuses on the direct enzymatic inhibition.

Mechanism of Action of EM127

EM127's primary mechanism of action is the covalent inhibition of SMYD3's methyltransferase activity. This, in turn, is expected to lead to a reduction in the levels of its target histone marks, H3K4 methylation and H4K5 methylation, at specific genomic loci. The downstream consequences of this inhibition include the altered expression of SMYD3 target genes and the modulation of signaling pathways involved in cell proliferation and survival, such as the ERK1/2 pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments relevant to studying the effects of EM127 on histone methylation. These are based on standard techniques and should be optimized for specific cell lines and experimental conditions.

In Vitro SMYD3 Enzymatic Assay

This assay is used to determine the direct inhibitory effect of EM127 on the methyltransferase activity of recombinant SMYD3.

Materials:

-

Recombinant human SMYD3 protein

-

Histone H3 or a peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

EM127

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, recombinant SMYD3, and the histone substrate.

-

Add EM127 at various concentrations to the reaction mixture. A reference inhibitor like EPZ031686 can be used as a positive control.[2][3]

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a stopping buffer (e.g., trichloroacetic acid).

-

Spot the reaction mixture onto filter paper and wash to remove unincorporated ³H-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).

Western Blot for Histone Methylation

This protocol is for assessing the global changes in histone methylation levels in cells treated with EM127.

Materials:

-

Cell culture reagents

-

EM127

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K4me3, anti-total Histone H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Culture cells to the desired confluency and treat with EM127 at various concentrations and for different time points.

-

Harvest cells and lyse to extract total protein. Histone extraction can be performed for higher purity.

-

Quantify protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the specific histone modification (e.g., anti-H3K4me3) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against a loading control, such as total histone H3, to normalize the data.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the specific genomic regions where SMYD3-mediated histone methylation is altered by EM127.

Materials:

-

Cell culture reagents

-

EM127

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Antibody specific for the histone mark of interest (e.g., anti-H3K4me3)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Protocol:

-

Treat cells with EM127 or vehicle control.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse cells and shear chromatin to fragments of 200-500 bp using sonication.

-

Pre-clear the chromatin with magnetic beads.

-

Incubate the chromatin with an antibody against the histone mark of interest overnight at 4°C.

-

Capture the antibody-histone-DNA complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

Reverse the cross-links and digest RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify regions with differential histone methylation between EM127-treated and control samples.

Signaling Pathways and Logical Relationships

The inhibition of SMYD3 by EM127 has implications for various cellular signaling pathways. A key affected pathway is the RAS-ERK signaling cascade, where SMYD3 has been shown to play a regulatory role. The following diagram illustrates the logical relationship between EM127 treatment and its downstream cellular effects.

Conclusion and Future Directions

EM127 is a valuable tool for studying the biological roles of SMYD3 and a promising lead compound for the development of novel anticancer therapies. Its potent and covalent inhibition of SMYD3's methyltransferase activity provides a means to probe the downstream consequences on histone methylation, gene expression, and cellular signaling.

Future research should focus on obtaining quantitative data on the specific changes in histone methylation marks (H3K4me1/2/3 and H4K5me) at a global and gene-specific level in response to EM127 treatment. The use of quantitative mass spectrometry and ChIP-seq will be instrumental in achieving this. Furthermore, elucidating the full spectrum of EM127's effects on the epigenome and its interplay with other cellular pathways will be critical for its translation into a clinical setting.

References

An In-depth Technical Guide to the Structural and Chemical Properties of EM127

A Covalent Inhibitor of SMYD3 Methyltransferase

For Researchers, Scientists, and Drug Development Professionals

Introduction

EM127, also identified as compound 11c in associated literature, is a potent and selective covalent inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase.[1] Overexpression of SMYD3 has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1] EM127 has demonstrated significant anti-proliferative activity in cancer cell lines and the ability to modulate key signaling pathways, positioning it as a valuable tool for cancer research and a potential lead compound in drug development.[1] This guide provides a comprehensive overview of the structural and chemical properties of EM127, its mechanism of action, and detailed protocols for its synthesis and biological evaluation.

Structural and Chemical Properties

EM127 is a 4-aminopiperidine derivative featuring a 2-chloroethanoyl group that acts as a reactive "warhead," enabling covalent bond formation with its target.[1]

Chemical Structure

IUPAC Name: N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide

Synonyms: EM127, compound 11c

Physicochemical Properties

The following table summarizes the key physicochemical properties of EM127. Experimental data is provided where available; otherwise, computationally predicted values are presented.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈ClN₃O₃ | PubChem |

| Molecular Weight | 311.76 g/mol | PubChem |

| CAS Number | 1886879-71-5 | PubChem |

| Appearance | Solid | MedchemExpress |

| Solubility | Soluble in DMSO | MedchemExpress |

| XLogP3 | 1.2 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Predicted) |

| Rotatable Bond Count | 3 | PubChem (Predicted) |

| Exact Mass | 311.1036691 g/mol | PubChem (Predicted) |

| Topological Polar Surface Area | 75.4 Ų | PubChem (Predicted) |

| Storage Conditions | Store at -20°C for long-term | MedchemExpress |

Mechanism of Action

EM127 is a site-specific covalent inhibitor of SMYD3. It achieves its inhibitory activity through a targeted covalent modification of a cysteine residue within the SMYD3 active site.

Covalent Inhibition of SMYD3

The mechanism of action involves a two-step process:

-

Reversible Binding: EM127 first binds non-covalently to the substrate-binding pocket of SMYD3.

-

Covalent Modification: The electrophilic 2-chloroethanoyl group of EM127 then reacts with the nucleophilic thiol group of the Cysteine 186 (Cys186) residue in the SMYD3 active site, forming an irreversible covalent bond.

This covalent modification effectively and permanently inactivates the methyltransferase activity of SMYD3.

Caption: Covalent inhibition of SMYD3 by EM127.

Downstream Signaling Pathways

By inhibiting SMYD3, EM127 modulates several downstream signaling pathways implicated in cancer progression. A key pathway affected is the Ras/Raf/MEK/ERK (MAPK) pathway. SMYD3 is known to methylate and activate MAP3K2, a kinase upstream of ERK1/2. Inhibition of SMYD3 by EM127 leads to a reduction in ERK1/2 phosphorylation.[1]

Caption: EM127 inhibits the MAPK pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of EM127 and for key biological assays to evaluate its activity.

Synthesis of EM127

The synthesis of EM127 (compound 11c) is based on the procedure described by Parenti et al. (2022). This is a multi-step synthesis involving the acylation of a piperidine derivative.

Materials:

-

5-cyclopropylisoxazole-3-carboxylic acid

-

1-(tert-butoxycarbonyl)piperidin-4-amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

2-Chloroacetyl chloride

-

Pyridine

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

Amide Coupling:

-

To a solution of 5-cyclopropylisoxazole-3-carboxylic acid in DCM, add EDC and DIPEA.

-

Stir the mixture at room temperature for 10 minutes.

-

Add 1-(tert-butoxycarbonyl)piperidin-4-amine to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the Boc-protected intermediate.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA and stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

-

Final Acylation:

-

Dissolve the deprotected amine in DCM and cool to 0°C.

-

Add pyridine, followed by the dropwise addition of 2-chloroacetyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to afford EM127.

-

Caption: Synthetic workflow for EM127.

In Vitro SMYD3 Methyltransferase Assay (Scintillation Proximity Assay)

This assay measures the ability of EM127 to inhibit the methyltransferase activity of SMYD3.

Materials:

-

Recombinant human SMYD3 enzyme

-

Biotinylated histone H3 peptide substrate

-

S-[³H]-Adenosyl-L-methionine ([³H]-SAM)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

EM127 dissolved in DMSO

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing assay buffer, SMYD3 enzyme, and the biotinylated H3 peptide substrate.

-

Add varying concentrations of EM127 (or DMSO as a vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding [³H]-SAM to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding a stop solution containing unlabeled SAM and EDTA.

-

Add streptavidin-coated SPA beads to each well.

-

Incubate for 30 minutes to allow the biotinylated peptide to bind to the beads.

-

Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of [³H]-methyl group transferred to the peptide.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of EM127 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HCT116)

-

Complete cell culture medium

-

EM127 dissolved in DMSO

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of EM127 (e.g., from 0.1 to 10 µM) or DMSO as a control.

-

Incubate the cells for 24, 48, and 72 hours.

-

At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Western Blot for ERK1/2 Phosphorylation

This method is used to assess the effect of EM127 on the phosphorylation status of ERK1/2.

Materials:

-

HCT116 or MDA-MB-231 cells

-

EM127

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells and treat with various concentrations of EM127 for 48 and 72 hours.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol measures the changes in the expression of SMYD3 target genes, such as CDK2 and c-MET, following treatment with EM127.

Materials:

-

MDA-MB-231 cells

-

EM127

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for CDK2, c-MET, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Treat MDA-MB-231 cells with EM127 (e.g., 5 µM) for 48 hours.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green master mix and primers for the target genes and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

EM127 is a well-characterized covalent inhibitor of SMYD3 with demonstrated anti-cancer properties. Its defined chemical structure, mechanism of action, and the availability of detailed experimental protocols make it a valuable tool for researchers in the field of epigenetics and cancer drug discovery. This guide provides the foundational information necessary for the synthesis, handling, and biological evaluation of EM127, facilitating its use in further research and development efforts.

References

In Vitro Profile of EM127: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of EM127, a potent and selective covalent inhibitor of the SET and MYND domain-containing protein 3 (SMYD3) methyltransferase. The data and methodologies presented herein are compiled from publicly available research to facilitate further investigation and development of this compound.

Core Findings at a Glance

EM127 has demonstrated significant in vitro activity, including high-affinity binding to SMYD3, inhibition of its methyltransferase activity, and subsequent effects on cancer cell proliferation and signaling pathways. The compound forms a reversible complex with SMYD3 prior to establishing a covalent bond, ensuring high selectivity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of EM127.

Table 1: Binding Affinity and Inhibitory Activity

| Parameter | Value | Assay | Source |

| Dissociation Constant (KD) | 13 µM | Surface Plasmon Resonance (SPR) | [2][3] |

| SMYD3 Inhibition | 92.1 ± 0.4% | In vitro Methyltransferase Assay (Molar ratio 10:1) | [2] |

Table 2: Anti-proliferative Activity

| Cell Line | Concentration | Time Points | Effect | Source |

| MDA-MB-231 (Breast Cancer) | 5 µM | 24, 48, 72 h | Significant retardation of cell proliferation by 48 h | [2][3] |

| HCT116 (Colorectal Cancer) | 5 µM | 24, 48, 72 h | Good anti-proliferative activity | [3][4] |

Table 3: Effects on Gene Expression and Protein Phosphorylation

| Target | Cell Line | Concentration(s) | Time Point(s) | Effect | Source |

| CDK2, c-MET, FN1, N-CAD mRNA | MDA-MB-231 | 0.5, 3.5, 5 µM | 48 h | Significant reduction in expression | [2][4] |

| ERK1/2 Phosphorylation | HCT116, MDA-MB-231 | 1, 3.5, 5 µM | 48, 72 h | Dose- and time-dependent decrease | [2][3] |

Key Signaling Pathways Modulated by EM127

EM127 has been shown to impact critical signaling pathways implicated in cancer progression.

SMYD3-Mediated ERK Signaling Pathway

EM127 inhibits the methyltransferase activity of SMYD3, which has been shown to regulate the MAP kinase signaling pathway.[4] This inhibition leads to a reduction in the phosphorylation of ERK1/2, a key downstream effector in this pathway that is involved in cell proliferation and survival.[2]

Caption: EM127 inhibits SMYD3, leading to reduced ERK1/2 phosphorylation and decreased cell proliferation.

SMYD3 Role in DNA Damage Response and Chemoresistance

SMYD3 is implicated in the DNA damage response by methylating the upstream sensor ATM, which facilitates the homologous recombination (HR) repair cascade through CHK2 and p53 phosphorylation.[5][6] Inhibition of SMYD3 by EM127 can impair this repair mechanism, potentially sensitizing cancer cells to chemotherapeutic agents.[5]

Caption: EM127 disrupts the SMYD3-mediated DNA damage response, potentially overcoming chemoresistance.

SMYD3 and HGF/MET Signaling in Gastric Cancer

In gastric cancer cells, SMYD3 has been identified as a molecular partner of the MET receptor.[7] Pharmacological inhibition of SMYD3 with EM127 affects the downstream signaling of the HGF/MET pathway, which is crucial for cancer cell growth and survival.[7][8]

Caption: EM127's inhibition of SMYD3 interferes with the pro-survival HGF/MET signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Surface Plasmon Resonance (SPR) Biosensor Assay for Binding Affinity

This protocol outlines the procedure for determining the binding affinity of EM127 to SMYD3.

-

Immobilization:

-

Binding Analysis:

-

EM127 is prepared in a running buffer of 50 mM Tris-HCl, 150 mM NaCl, 2 mM DTT, and 0.05% Tween-20, with or without a saturating concentration of the cofactor S-adenosyl methionine (SAM).[2]

-

A series of EM127 concentrations are injected over the SMYD3-immobilized surface.

-

Sensorgrams are recorded, and the equilibrium responses are fitted to a 1:1 interaction model to determine the dissociation constant (KD).[2]

-

Data analysis is performed using appropriate software such as BIAevaluation and GraphPad.[2]

-

Cell Proliferation Assay

This protocol describes the assessment of EM127's effect on the proliferation of cancer cell lines.

-

Cell Culture:

-

MDA-MB-231 and HCT116 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment:

-

Assessment of Proliferation:

-

Cell proliferation is measured at different time points (e.g., 24, 48, and 72 hours) post-treatment.[3][4]

-

A suitable cell viability assay, such as MTT or CellTiter-Glo, is used to quantify the number of viable cells.

-

The absorbance or luminescence is measured using a plate reader, and the percentage of cell proliferation is calculated relative to the vehicle-treated control.

-

Immunoblotting for ERK1/2 Phosphorylation

This protocol details the detection of changes in ERK1/2 phosphorylation upon EM127 treatment.

-

Cell Lysis:

-

HCT116 or MDA-MB-231 cells are treated with EM127 (e.g., 1, 3.5, 5 µM) for the desired time (e.g., 48, 72 hours).[2]

-

Cells are washed with ice-cold PBS and then lysed in a buffer containing 50 mM Tris-HCl pH 7.4, 5 mM EDTA, 250 mM NaCl, and 1% Triton X-100, supplemented with protease and phosphatase inhibitors.[2]

-

-

Protein Quantification:

-

Protein concentration in the cell lysates is determined using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[2]

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2. An antibody against a housekeeping protein (e.g., Actin) is used as a loading control.[2]

-

-

Detection:

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Band intensities are quantified using densitometry software, and the levels of p-ERK1/2 are normalized to total ERK1/2.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of SMYD3 target genes after EM127 treatment.

-

RNA Extraction and cDNA Synthesis:

-

MDA-MB-231 cells are treated with EM127 (e.g., 0.5, 3.5, 5 µM) for 48 hours.[2]

-

Total RNA is extracted from the cells using a suitable kit, and its concentration and purity are determined.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Data Analysis:

In Vitro Methyltransferase Assay

This protocol is for assessing the direct inhibitory effect of EM127 on SMYD3's enzymatic activity.

-

Reaction Setup:

-

The assay is performed using purified recombinant SMYD3 protein and a suitable substrate, such as the ATM protein.[5]

-

The reaction mixture includes the enzyme, substrate, S-adenosyl-L-[methyl-3H]-methionine (as the methyl donor), and either EM127 or a vehicle control.

-

-

Incubation:

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the methylation reaction to occur.

-

-

Detection of Methylation:

-

The reaction is stopped, and the incorporation of the radiolabeled methyl group into the substrate is measured. This can be done by methods such as filter binding assays followed by scintillation counting or by separating the proteins by SDS-PAGE and detecting the radiolabeled substrate via autoradiography.

-

The percentage of inhibition by EM127 is calculated by comparing the methylation signal in the presence of the inhibitor to the vehicle control.[5]

-

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting the HGF/MET pathway in gastric cancer [cancer.fr]

- 6. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

EM127: A Covalent Inhibitor of SMYD3 and its Impact on Oncogenic Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

EM127 is a novel, site-specific covalent inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase frequently overexpressed in various cancers. By irreversibly binding to Cys186 in the substrate-binding pocket of SMYD3, EM127 effectively abrogates its methyltransferase activity. This inhibition disrupts key oncogenic signaling pathways, primarily the DNA Damage Response (DDR) and the Ras/Raf/MEK/ERK (MAPK) pathway, leading to reduced cancer cell proliferation, sensitization to chemotherapy, and decreased expression of genes involved in metastasis. This technical guide provides a comprehensive overview of the mechanism of action of EM127, its effects on oncogenic pathways, quantitative data from key experiments, and detailed experimental protocols.

Introduction to EM127 and its Target: SMYD3

SMYD3 is a lysine methyltransferase that plays a crucial role in transcriptional regulation. Its overexpression has been correlated with the progression of numerous cancers, including those of the gastrointestinal tract and breast.[1] SMYD3 transactivates a multitude of oncogenic pathways, promoting cancer cell growth and invasion.[1][2] EM127, a 4-aminopiperidine derivative, was developed as a second-generation, site-specific covalent inhibitor of SMYD3, demonstrating enhanced potency and prolonged activity compared to first-generation reversible inhibitors.[3]

Impact on Oncogenic Pathways

EM127 exerts its anti-cancer effects by modulating two principal oncogenic signaling cascades: the DNA Damage Response (DDR) pathway and the ERK signaling pathway.

Impairment of the DNA Damage Response (DDR)

A critical mechanism by which cancer cells survive chemotherapy-induced DNA damage is through the Homologous Recombination (HR) repair pathway. SMYD3 is a key player in this process.[1][4]

-

Mechanism of Action: Chemotherapy-induced double-strand breaks (DSBs) activate the ATM (Ataxia-Telangiectasia Mutated) kinase. SMYD3 methylates ATM, a crucial step for the propagation of the HR repair cascade.[1][4] This methylation allows for the subsequent phosphorylation of CHK2 and p53, promoting cell survival and chemoresistance.[1][4]

-

Impact of EM127: By covalently inhibiting SMYD3, EM127 prevents the methylation of ATM.[1][4] This disruption halts the downstream activation of CHK2 and p53, thereby impairing the HR repair pathway.[1][4] The compromised ability of cancer cells to repair DNA damage leads to increased sensitivity to chemotherapeutic agents.[1][4]

Attenuation of the ERK Signaling Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers. SMYD3 has been shown to modulate this pathway.

-

Mechanism of Action: SMYD3 can methylate MAP3K2, a kinase upstream of MEK, leading to the activation of the ERK1/2 signaling cascade.[5]

-

Impact of EM127: EM127 treatment leads to a dose- and time-dependent decrease in the phosphorylation of ERK1/2 in cancer cell lines such as HCT116 and MDA-MB-231.[6][7] This attenuation of ERK signaling contributes to the anti-proliferative effects of EM127.[3][6]

Quantitative Data

The following tables summarize the quantitative effects of EM127 in various in vitro assays.

Table 1: Anti-proliferative Activity of EM127

| Cell Line | Cancer Type | Assay | Concentration | Time (h) | Effect |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Proliferation | 5 µM | 48, 72 | Significant retardation of cell proliferation[3] |

| HCT116 | Colorectal Cancer | Cell Proliferation | 5 µM | 48, 72 | Significant retardation of cell proliferation[3] |

Table 2: Effect of EM127 on SMYD3 Target Gene Expression

| Gene | Function | Cell Line | Concentration | Time (h) | Effect |

| CDK2 | Cell cycle progression | MDA-MB-231 | 5 µM | 48 | Significant reduction in mRNA expression[3] |

| c-MET | Cell motility, invasion | MDA-MB-231 | 5 µM | 48 | Significant reduction in mRNA expression[3] |

| N-cadherin | Cell adhesion, migration | MDA-MB-231 | 5 µM | 48 | Attenuated abundance of mRNA[3] |

| Fibronectin 1 (FN1) | Extracellular matrix component | MDA-MB-231 | 5 µM | 48 | Attenuated abundance of mRNA[3] |

Table 3: Effect of EM127 on ERK1/2 Phosphorylation

| Cell Line | Concentration | Time (h) | Effect |

| HCT116 | 1, 3.5, 5 µM | 48, 72 | Dose- and time-dependent decrease in ERK1/2 phosphorylation[6] |

| MDA-MB-231 | 1, 3.5, 5 µM | 48, 72 | Dose- and time-dependent decrease in ERK1/2 phosphorylation[6] |

Detailed Experimental Protocols

Cell Proliferation Assay

This protocol is based on standard MTT or similar colorimetric assays to assess cell viability.

-

Cell Seeding: Plate cells (e.g., HCT116, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of EM127 in complete medium. Remove the existing medium from the wells and add 100 µL of the EM127 dilutions or vehicle control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Quantitative Real-Time PCR (RT-qPCR)

This protocol outlines the steps to quantify the mRNA expression of SMYD3 target genes.

-

Cell Treatment and RNA Extraction: Treat cells with 5 µM EM127 or vehicle for 48 hours. Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: Prepare the qPCR reaction mix as follows:

-

10 µL 2x SYBR Green Master Mix

-

1 µL forward primer (10 µM)

-

1 µL reverse primer (10 µM)

-

2 µL cDNA template

-

6 µL nuclease-free water

-

-

Primer Sequences:

-

CDK2: Forward: 5'-ATGGATGCCTCTGCTCTCACTG-3', Reverse: 5'-CCCGATGAGAATGGCAGAAAGC-3'

-

N-cadherin: Forward: 5'-GCGTCTGTAGAGGCTTCTGG-3', Reverse: 5'-GCCACTTGCCACTTTTCCTG-3'

-

-

Thermal Cycling:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min

-

-

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene.

Western Blotting for ERK1/2 Phosphorylation

This protocol describes the detection of phosphorylated and total ERK1/2 levels.

-

Cell Lysis: Treat cells with EM127 (1, 3.5, 5 µM) for 48 or 72 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370, 1:2000 dilution).

-

Rabbit anti-ERK1/2 (e.g., Cell Signaling Technology, #4695, 1:1000 dilution).

-

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis to determine the ratio of phosphorylated ERK to total ERK.

Conclusion

EM127 represents a promising therapeutic agent that targets the oncogenic activity of SMYD3. Its dual mechanism of action, involving the impairment of the DNA damage response and the attenuation of ERK signaling, provides a strong rationale for its further development as a standalone therapy or in combination with existing chemotherapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of EM127 and the broader field of SMYD3 inhibition in oncology.

References

- 1. d-nb.info [d-nb.info]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

Methodological & Application

Application Notes and Protocols for EM127 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

EM127 is a potent and selective covalent inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a methyltransferase overexpressed in various cancers, including breast and colorectal cancer.[1][2] By forming a covalent bond with Cys186 in the substrate-binding pocket of SMYD3, EM127 effectively and irreversibly impairs its methyltransferase activity.[3] This inhibition disrupts downstream signaling pathways, notably the MAPK/ERK pathway, leading to reduced cell proliferation and decreased expression of key oncogenes.[1][2] These application notes provide detailed protocols for investigating the effects of EM127 on cancer cell lines.

Mechanism of Action

EM127 is a targeted covalent inhibitor of the SMYD3 methyltransferase.[3] SMYD3 is known to methylate and regulate the activity of various proteins involved in cancer progression, including MAP3K2, which in turn activates the ERK1/2 signaling pathway.[2] By inhibiting SMYD3, EM127 leads to a dose- and time-dependent decrease in the phosphorylation of ERK1/2.[1][2] This disruption of the MAPK signaling cascade contributes to the anti-proliferative effects of EM127. Furthermore, EM127 treatment has been shown to reduce the transcription of SMYD3 target genes that are critical for cell cycle progression and metastasis, such as CDK2, c-MET, fibronectin 1 (FN1), and N-cadherin (N-CAD).[1][2][3] Recent studies also indicate that EM127 can sensitize cancer cells to chemotherapeutic agents by impairing the DNA damage response.[4][5]

Data Presentation

The following tables summarize the quantitative data on the effects of EM127 on cell proliferation, ERK1/2 phosphorylation, and gene expression.

Table 1: Effect of EM127 on Cell Proliferation

| Cell Line | Concentration (µM) | Incubation Time (h) | Effect |

| MDA-MB-231 | 5 | 24, 48, 72 | Good anti-proliferative activity, with significant retardation of cell proliferation by 48h.[1][2] |

| HCT116 | 5 | 24, 48, 72 | Good anti-proliferative activity.[1][2] |

| AGS | 5 | 48 | Significant reduction in cell proliferation.[6] |

| NCI-N87 | 5 | 48 | Significant reduction in cell proliferation.[6] |

Table 2: Effect of EM127 on ERK1/2 Phosphorylation

| Cell Line | Concentration (µM) | Incubation Time (h) | Effect |

| HCT116 | 1, 3.5, 5 | 48, 72 | Dose- and time-dependent decrease in ERK1/2 phosphorylation.[1][2] |

| MDA-MB-231 | 1, 3.5, 5 | 48, 72 | Dose- and time-dependent decrease in ERK1/2 phosphorylation.[1][2] |

| AGS | 5 | 48 | Reduced phosphoactivation of ERK1/2.[6] |

| NCI-N87 | 5 | 48 | Reduced phosphoactivation of ERK1/2.[6] |

Table 3: Effect of EM127 on SMYD3 Target Gene Expression

| Cell Line | Concentration (µM) | Incubation Time (h) | Target Genes Downregulated |

| MDA-MB-231 | 0.5, 3.5, 5 | 48 | CDK2, c-MET, FN1, N-CAD.[2] |

| AGS | 5 | 48 | CDK2, WNT10B, TERT.[6] |

| NCI-N87 | 5 | 48 | CDK2, WNT10B, TERT.[6] |

Experimental Protocols

Herein are detailed protocols for assessing the biological effects of EM127 in cell culture.

Protocol 1: Cell Proliferation Assessment using MTT Assay

This protocol is designed to measure the anti-proliferative effects of EM127.

Materials:

-

EM127 stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Human breast cancer cell line (e.g., MDA-MB-231) or colorectal cancer cell line (e.g., HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

EM127 Treatment:

-

Prepare serial dilutions of EM127 in complete growth medium to achieve final concentrations of interest (e.g., 0.5, 1, 3.5, 5 µM). Include a vehicle control (medium with the same concentration of solvent used for EM127).

-

Carefully remove the medium from the wells and add 100 µL of the prepared EM127 dilutions or vehicle control.

-

Incubate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Protocol 2: Analysis of ERK1/2 Phosphorylation by Western Blotting

This protocol details the procedure for detecting changes in ERK1/2 phosphorylation upon EM127 treatment.

Materials:

-

EM127 stock solution

-

MDA-MB-231 or HCT116 cells

-

Complete growth medium

-

PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat the cells with various concentrations of EM127 (e.g., 1, 3.5, 5 µM) for the desired time points (e.g., 48 and 72 hours). Include a vehicle control.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well/dish and scrape the cells.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

Normalize the protein concentrations for all samples.

-

Add an equal volume of 2X Laemmli buffer to each lysate and boil at 95-100°C for 5 minutes.

-

-

Western Blotting:

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein like β-actin.

-

Quantify the band intensities using densitometry software.

-

Protocol 3: Analysis of SMYD3 Target Gene Expression by qRT-PCR

This protocol is for quantifying the changes in mRNA levels of SMYD3 target genes following EM127 treatment.

Materials:

-

EM127 stock solution

-

MDA-MB-231, AGS, or NCI-N87 cells

-

Complete growth medium

-

PBS

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes (e.g., CDK2, c-MET, FN1, N-CAD, WNT10B, TERT) and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with EM127 (e.g., 5 µM) for the desired time (e.g., 48 hours). Include a vehicle control.

-

-

RNA Extraction:

-

After treatment, wash the cells with PBS and lyse them directly in the plate using the lysis reagent from the RNA extraction kit.

-

Extract total RNA according to the manufacturer's protocol.

-

Assess the quantity and quality of the extracted RNA.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

-

Quantitative Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.

-

Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative gene expression changes using the ΔΔCt method.

-